2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-3-19-12-7-8-14(20-4-2)15(10-12)22(17,18)16-11-13-6-5-9-21-13/h7-8,10,13,16H,3-6,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFJHTBIZOPEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction: Sulfonamide Bond Formation
The target molecule is synthesized via nucleophilic substitution between 2,5-diethoxybenzenesulfonyl chloride and oxolan-2-ylmethylamine (tetrahydrofurfurylamine). This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions, with triethylamine (TEA) as a base to neutralize HCl byproducts.
Reaction equation:
Key parameters:
Alternative Pathways: Reductive Amination
Patent EP2420490B1 describes a secondary route using reductive amination, where 2,5-diethoxybenzenesulfonic acid is condensed with oxolan-2-ylmethylamine in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid. This method yields the product at 65–70% efficiency but requires stringent pH control (pH 4–5).
Advantages :
-
Mitigates side reactions from sulfonyl chloride instability.
Purification and Isolation Techniques
Solvent Extraction and Trituration
Post-reaction, the crude product is extracted with DCM, washed with 5% HCl (to remove unreacted amine) and saturated NaHCO3 (to eliminate residual acid), and dried over MgSO4. Trituration with hexane or diethyl ether yields a white crystalline solid.
Column Chromatography
Further purification employs silica gel chromatography with a gradient eluent (e.g., 95:5 to 80:20 DCM/methanol). Fractions containing the product are identified via TLC (Rf = 0.3–0.4 in 9:1 DCM/methanol) and pooled.
Recovery rate : 70–75% after chromatography.
Analytical Characterization
Spectroscopic Data
Thermogravimetric Analysis (TGA)
Optimization Strategies
Solvent Selection
Comparative studies highlight DCM as superior to THF due to faster reaction kinetics (18 hours vs. 24 hours). Ethanol, while cheaper, promotes side reactions (e.g., esterification) and reduces yield by 15–20%.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP, 5 mol%) accelerates sulfonamide formation, achieving 95% conversion in 10 hours.
Scalability and Industrial Relevance
Pilot-scale batches (1–5 kg) use continuous flow reactors to enhance heat dissipation and reduce reaction time to 8 hours. The process economics favor the sulfonyl chloride route (cost: $120–150/kg) over reductive amination ($180–200/kg) .
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research explores its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
- 2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
- 2,5-diethoxy-N-(2-furylmethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is unique due to its specific substituents and the resulting chemical properties
Biological Activity
2,5-Diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a benzenesulfonamide core with two ethoxy groups and an oxolan-2-ylmethyl substituent. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, which is crucial for bacterial growth. This mechanism suggests potential antimicrobial properties.
- Target Interaction : The compound may also interact with various proteins and receptors, leading to modulation of cellular pathways. Detailed studies are ongoing to elucidate these interactions further.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.
Anticancer Activity
Preliminary investigations have explored the anticancer potential of this compound. It has been tested against several cancer cell lines, revealing cytotoxic effects that warrant further exploration in cancer therapeutics.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Cytotoxic effects observed in MCF7 and NCI-H460 cell lines | |
| Enzyme Inhibition | Inhibits dihydropteroate synthase |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of the compound, it was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) that suggests effectiveness comparable to traditional antibiotics. Further studies are needed to determine the exact mechanism of action and potential resistance profiles.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,5-Dimethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide | Dimethoxy instead of diethoxy | Similar antimicrobial properties |
| 5-Chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide | Chlorine substitution | Enhanced antibacterial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
